2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile
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Overview
Description
2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile is an organic compound characterized by the presence of difluoro and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 1,3,5-trimethylpyrazole ring.
Introduction of the difluoro groups: The difluoro groups are introduced through a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Attachment of the benzonitrile group: The benzonitrile group is attached via a nucleophilic substitution reaction, typically using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoro positions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile involves its interaction with specific molecular targets. The difluoro groups and benzonitrile moiety play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzymatic activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: Shares the difluoro and benzonitrile groups but lacks the pyrazole moiety.
1,3,5-Triazine,2,4-difluoro-6-methoxy: Contains difluoro groups and a triazine ring, differing in the core structure.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl: Features multiple difluoro groups and a biphenyl structure.
Uniqueness
2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile is unique due to the presence of both the pyrazole and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4/c1-9-13(10(2)21(3)20-9)8-19-7-11-4-14(16)12(6-18)15(17)5-11/h4-5,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBRNFFKUYFRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC2=CC(=C(C(=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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